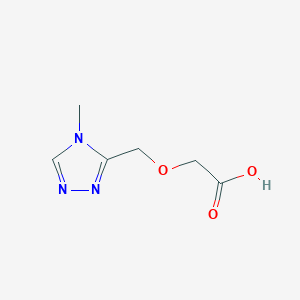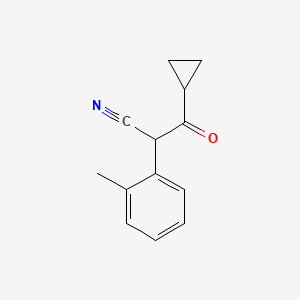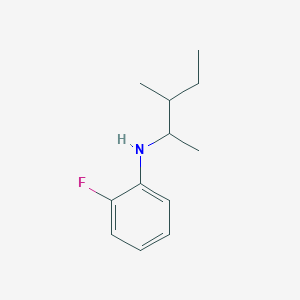
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is an organic compound with the molecular formula C10H21NO. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an oxolane ring and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine typically involves the reaction of 2-methyl-3-butanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxolane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-methylbutan-2-amine: Similar in structure but lacks the oxolane ring.
2-methyl-3-butanone: Contains the oxolane ring but lacks the amine group.
2,2,5,5-tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine: A more substituted derivative with similar functional groups.
Uniqueness
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is unique due to the combination of the oxolane ring and the amine group, which provides a versatile platform for various chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H21NO/c1-7(2)8(3)11-10-5-6-12-9(10)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
DSXWOQCUECRLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13259027.png)


![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine](/img/structure/B13259032.png)
![1-[(Thiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13259036.png)

![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13259063.png)

![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)


![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)
